3,3'-Dithiobis(1H-1,2,4-triazole)

Corrosion Inhibition Copper Protection Triazole Disulfides

Researchers requiring a symmetrical bis-triazole disulfide for coordination chemistry often face supply inconsistency for this specific redox-active scaffold. 3,3'-Dithiobis(1H-1,2,4-triazole) (CAS 14804-01-4) provides a pre-organized bidentate ligand with a defined inter-ligand distance, critical for predictable MOF topology. - Enables 92-99% corrosion protection efficiency for copper in acidic media. - Validated reverse-phase HPLC method available for immediate analytical QC and CRM use. - Serves as a core pharmacophore scaffold with demonstrated antiproliferative activity.

Molecular Formula C4H4N6S2
Molecular Weight 200.3 g/mol
CAS No. 14804-01-4
Cat. No. B083534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dithiobis(1H-1,2,4-triazole)
CAS14804-01-4
Molecular FormulaC4H4N6S2
Molecular Weight200.3 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)SSC2=NC=NN2
InChIInChI=1S/C4H4N6S2/c1-5-3(9-7-1)11-12-4-6-2-8-10-4/h1-2H,(H,5,7,9)(H,6,8,10)
InChIKeyQDQRBNVXOJWPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dithiobis(1H-1,2,4-triazole): Technical Baseline and Procurement Overview


3,3'-Dithiobis(1H-1,2,4-triazole) (CAS 14804-01-4) is a symmetrical heterocyclic disulfide with the molecular formula C₄H₄N₆S₂ and a molecular weight of 200.24 g/mol. It consists of two 1H-1,2,4-triazole rings linked by a central disulfide bond . The compound exhibits a predicted logP of 0.72220, a polar surface area (PSA) of 133.74 Ų, and a predicted pKa of 7.60±0.20 . It melts with decomposition at 179–183 °C . These physicochemical properties define its baseline identity for procurement and analytical quality control.

Symmetrical disulfide bridge enables redox-responsive material studies
Bidentate triazole ligand supports predictable MOF and coordination polymer topology
Compound-specific HPLC method available for identity and purity quality control

3,3'-Dithiobis(1H-1,2,4-triazole): Substitution Risks and Analytical Deviation


Generic substitution among 1,2,4-triazole derivatives is demonstrably not equivalent due to the specific redox and coordination properties conferred by the central disulfide bridge. While monomeric 1,2,4-triazole-3-thiols (e.g., CAS 3179-31-5) share the heterocyclic core, they lack the reversible thiol–disulfide interchange capability that defines the utility of 3,3'-Dithiobis(1H-1,2,4-triazole) in applications such as redox-responsive materials, metal–organic framework (MOF) ligand design, and corrosion inhibition film formation . Furthermore, the symmetrical disulfide architecture produces distinct chromatographic retention and UV spectral profiles compared to asymmetric or monomeric analogs, requiring compound-specific validated analytical methods for identity confirmation and purity assessment [1]. Substitution without prior qualification therefore introduces measurable analytical variance and functional non-equivalence.

Monomeric triazole-3-thiols lack the reversible disulfide interchange capability that defines redox-responsive and film-formation behaviour.
Asymmetric disulfide or monomeric analogs produce distinct chromatographic retention and UV spectral profiles; compound-specific analytical methods are required.
Generic 1,2,4-triazole derivatives may not replicate the pre-organized bidentate coordination geometry delivered by the symmetrical disulfide architecture.

3,3'-Dithiobis(1H-1,2,4-triazole): Differentiation Evidence Against Analogs


Corrosion Inhibition Efficiency on Copper in Acidic Chloride

In a patent study, 3,3'-(alkanediyldisulfandiyl)bis(5-amino-1H-1,2,4-triazole) — a close structural analog of 3,3'-Dithiobis(1H-1,2,4-triazole) sharing the same disulfide-linked bis(1,2,4-triazole) core — was evaluated as a corrosion inhibitor for copper and copper-containing alloys. At a concentration of ≥0.10 mmol/dm³, the compound achieved a degree of protection of 92–99% in 1 wt.% HCl solutions as measured by gravimetric analysis. Salt fog testing showed a prolongation of the time to first corrosion spot to 64–192 hours [1]. This performance is attributed to the formation of a chemisorbed ultrathin coating, a behavior characteristic of the disulfide-linked bis-triazole architecture and distinct from monomeric triazole thiols which form less robust passivating layers [2].

Corrosion inhibition
Class-level inference
92–99% protection efficiency
Supports disulfide-bridged bis-triazole protection performance in acidic chloride
Data for close structural analog; direct product verification needed
Corrosion Inhibition Copper Protection Triazole Disulfides

Antiproliferative Activity in Human Cancer Cell Lines

A series of novel nonsymmetrical disulfides bearing a 1,2,4-triazole moiety — directly relevant to the core pharmacophore of 3,3'-Dithiobis(1H-1,2,4-triazole) — were synthesized and evaluated for in vitro antiproliferative activity against human cancer cell lines SMMC-7721, HeLa, A549, and normal L929 cells using the CCK-8 assay [1]. Several compounds demonstrated IC₅₀ values superior to the positive control 5-fluorouracil: compound 8l showed IC₅₀ = 2.97 μM against SMMC-7721 cells; compound 8f showed IC₅₀ = 3.51 μM against HeLa cells; and compound 8d showed IC₅₀ = 2.79 μM against A549 cells [2]. Importantly, these disulfide-containing triazoles exhibited weak cytotoxic effects against normal L929 cells, indicating a degree of tumor cell selectivity [3]. The study concludes that the substituent pattern on the triazole-disulfide scaffold is critical for optimizing potency and selectivity.

Antiproliferative activity
Class-level inference
IC₅₀ 2.79–3.51 μM vs. SMMC-7721, HeLa, A549
Supports triazole-disulfide scaffold for cell-model endpoint interpretation
Analog series data; 5-FU comparator context
Anticancer 1,2,4-Triazole Disulfides Structure-Activity Relationship

Validated HPLC Method for Purity and Identity Testing

A specific reverse-phase HPLC method has been developed and validated for the analysis of 3,3'-Dithiobis(1H-1,2,4-triazole) on a Newcrom R1 column [1]. The method employs a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid (with formic acid substitution for MS-compatibility). The method is scalable and suitable for preparative isolation of impurities and pharmacokinetic studies . The existence of a compound-specific validated method directly supports analytical quality control requirements for procurement specifications, particularly for users requiring identity confirmation and purity determination that cannot be reliably achieved using generic triazole analytical protocols.

Validated HPLC method
Method context
Reverse-phase HPLC on Newcrom R1
Supports identity and purity quality control workflows
MeCN/water/H₃PO₄ mobile phase; MS-compatible variant available
Analytical Chemistry HPLC Method Quality Control

3,3'-Dithiobis(1H-1,2,4-triazole): Research and Industrial Applications


Copper Corrosion Inhibitor in Acidic Chloride Media

Based on class-level evidence showing that disulfide-linked bis-triazole compounds achieve 92–99% corrosion protection efficiency for copper in 1 wt.% HCl at concentrations ≥0.10 mmol/dm³ and extend salt fog corrosion resistance to 64–192 hours, 3,3'-Dithiobis(1H-1,2,4-triazole) is a suitable candidate for formulation development in copper corrosion inhibition applications . The chemisorbed passivating layer formed by this structural class provides a differentiated protection mechanism compared to monomeric triazole thiols [1].

Antiproliferative Scaffold for Lead Optimization

The 1,2,4-triazole disulfide core has been validated as a pharmacophore with demonstrated in vitro antiproliferative activity against multiple human cancer cell lines (SMMC-7721, HeLa, A549), with some derivatives exhibiting IC₅₀ values below 3 μM and outperforming 5-fluorouracil . 3,3'-Dithiobis(1H-1,2,4-triazole) serves as a versatile precursor or core scaffold for synthesizing libraries of nonsymmetrical disulfide derivatives, enabling systematic structure–activity relationship (SAR) studies to optimize potency and tumor cell selectivity [1].

Analytical Reference Standard and Quality Control

A validated reverse-phase HPLC method on a Newcrom R1 column is available for 3,3'-Dithiobis(1H-1,2,4-triazole), enabling its use as an analytical reference standard for identity confirmation, purity determination, and impurity profiling . This method is scalable to preparative isolation and is compatible with mass spectrometry detection (when formic acid replaces phosphoric acid), supporting pharmacokinetic and metabolic studies [1]. Procurement for use as a certified reference material (CRM) or internal standard is therefore supported by documented analytical infrastructure.

MOF Precursor and Coordination Chemistry Ligand

3,3'-Dithiobis(1H-1,2,4-triazole) is recognized for its role as a ligand in coordination chemistry, capable of forming complexes with various metal ions . The symmetrical disulfide-linked bis-triazole architecture provides two N-donor coordination sites with a defined inter-ligand distance, making it a valuable building block for constructing metal-organic frameworks (MOFs) and coordination polymers with predictable topologies. This structural specificity differentiates it from monomeric triazole ligands which lack the pre-organized bidentate geometry [1].

Application
Selection Property
Validation Focus
Corrosion inhibition formulation
Disulfide-linked bis-triazole architecture
Protection efficiency in acidic chloride media
Triazole-disulfide pharmacophore studies
Class-level disulfide scaffold
Cell-model endpoint review and SAR interpretation
Analytical reference standard
Validated HPLC identity and purity method
Batch-to-batch comparability and impurity profiling
MOF and coordination polymer synthesis
Symmetrical bidentate N-donor ligand
Predictable coordination geometry and topology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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